N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide is a chemical compound with a complex structure that includes a benzamide core, a cyano group, and an iodopropynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide typically involves the reaction of benzamide derivatives with cyano and iodopropynyl groups under specific conditions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates . The reaction conditions may vary, but they often include stirring without solvent at room temperature or using a steam bath .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The iodopropynyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce a variety of substituted benzamide compounds .
Wissenschaftliche Forschungsanwendungen
N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide involves its interaction with specific molecular targets. The cyano and iodopropynyl groups can interact with enzymes and receptors, affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-cyano-N-(prop-2-yn-1-yl)benzamide: A similar compound with a propynyl group instead of an iodopropynyl group.
N-(Cyano(naphthalen-1-yl)methyl)benzamide: Another derivative with a naphthalenyl group.
Uniqueness
N-{Cyano[(3-iodoprop-2-yn-1-yl)oxy]methyl}benzamide is unique due to the presence of the iodopropynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
101538-89-0 |
---|---|
Molekularformel |
C12H9IN2O2 |
Molekulargewicht |
340.12 g/mol |
IUPAC-Name |
N-[cyano(3-iodoprop-2-ynoxy)methyl]benzamide |
InChI |
InChI=1S/C12H9IN2O2/c13-7-4-8-17-11(9-14)15-12(16)10-5-2-1-3-6-10/h1-3,5-6,11H,8H2,(H,15,16) |
InChI-Schlüssel |
REBYREKCQWHMDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(C#N)OCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.